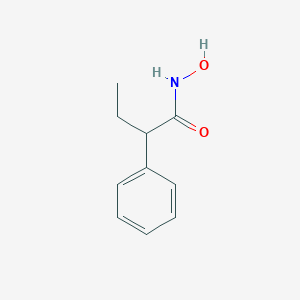

N-hydroxy-2-phenylbutanamide

Description

N-hydroxy-2-phenylbutanamide (chemical formula: C₁₀H₁₃NO₂) is a hydroxamic acid derivative characterized by a phenyl group at the C2 position of a butanamide backbone and a hydroxylamine (-NHOH) functional group. This compound has been synthesized via optimized procedures, yielding a white solid with a melting point of 112–113°C and a high purity (90% yield) . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 10.58 (s, 1H, -NHOH), 7.25 (m, 5H, aromatic protons), 3.09 (dd, 1H, CH), 0.76 (t, 3H, CH₃).

- ¹³C NMR: δ 170.2 (C=O), 141.3 (aromatic carbons), 50.8 (CH), 12.8 (CH₃).

- HRMS (ESI): m/z 180.1022 (calculated for C₁₀H₁₄NO₂ [M+H]⁺) .

These properties make it a candidate for studies in medicinal chemistry, particularly in metal chelation and enzyme inhibition.

Properties

CAS No. |

17698-12-3 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-hydroxy-2-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12) |

InChI Key |

ILDDBGWBYJLIEA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NO |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)O |

Other CAS No. |

131802-71-6 |

Synonyms |

2-hydroxy-2-phenylbutyramide |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: N-hydroxy-4-phenylbutanamide

N-hydroxy-4-phenylbutanamide, a positional isomer of N-hydroxy-2-phenylbutanamide, differs in the placement of the phenyl group at the C4 position. Structural differences likely influence:

- Solubility : The C4 phenyl group may reduce solubility in polar solvents due to increased hydrophobicity.

- Reactivity : The distal phenyl position could alter steric effects in reactions involving the hydroxamic acid moiety.

Substituent Variations: N-hydroxy-2,2-diphenylacetamide

N-hydroxy-2,2-diphenylacetamide (C₁₄H₁₃NO₂) features two phenyl groups at the C2 position, replacing the butanamide chain with an acetamide backbone. Key distinctions include:

- Melting Point : 172–173°C, significantly higher than N-hydroxy-2-phenylbutanamide, likely due to enhanced molecular symmetry and π-π stacking .

- Spectral Data :

- ¹H NMR : δ 10.91 (s, 1H, -NHOH), 7.34–7.28 (m, 10H, aromatic protons).

- ¹³C NMR : Additional aromatic carbons and a carbonyl signal at δ ~170 ppm.

The diphenyl structure may enhance stability but reduce bioavailability due to increased molecular rigidity.

Chlorophenyl-Substituted Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compounds 6–10) share the hydroxamic acid core but incorporate chloro-substituted aryl groups and cyclic aliphatic chains. These modifications lead to:

- Antioxidant Activity : Demonstrated in DPPH radical scavenging assays, though direct comparisons to N-hydroxy-2-phenylbutanamide are absent .

- Steric and Electronic Effects : Cyclopropane/cyclohexyl groups may hinder interaction with biological targets, while the 4-chlorophenyl moiety enhances electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.